![molecular formula C12H17N3O B2415672 N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}-N-methylprop-2-enamide CAS No. 2308383-81-3](/img/structure/B2415672.png)
N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}-N-methylprop-2-enamide
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Overview
Description
N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}-N-methylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a tetrahydroimidazo[1,2-a]pyridine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}-N-methylprop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the formation of the tetrahydroimidazo[1,2-a]pyridine ring system through cyclization reactions. The prop-2-enamide moiety is then introduced via coupling reactions. Specific reaction conditions, such as the use of borane-promoted reduction and subsequent coupling, deprotection, and oxidation steps, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to scale up the production while maintaining the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}-N-methylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}-N-methylprop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}-N-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroimidazo[1,2-a]pyridine derivatives, such as:
- N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide
- N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)prop-2-enamide
Uniqueness
What sets N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}-N-methylprop-2-enamide apart is its specific structural configuration, which may confer unique biological activities and chemical properties
Properties
IUPAC Name |
N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-3-12(16)14(2)8-10-4-5-11-13-6-7-15(11)9-10/h3,6-7,10H,1,4-5,8-9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMVOJHXOQCNRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCC2=NC=CN2C1)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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